molecular formula C25H18N2O4 B3722660 2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide

2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide

Cat. No. B3722660
M. Wt: 410.4 g/mol
InChI Key: ZBSBSOWUBIAQCC-FOQBTHJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide is a synthetic compound that has been widely used in scientific research. This compound is also known as DAAO inhibitor, as it inhibits the activity of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in the brain.

Mechanism of Action

The mechanism of action of 2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide involves the inhibition of DAAO, which results in an increase in the levels of D-amino acids in the brain. This, in turn, activates the NMDA receptor, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide has been shown to have anti-inflammatory and antioxidant properties. It has also been found to regulate the levels of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide in lab experiments is its specificity towards DAAO inhibition. This allows researchers to study the effects of D-amino acid metabolism on brain function without interfering with other metabolic pathways. However, one of the limitations of using this compound is its potential toxicity at high doses, which can affect the viability of cultured cells or animal models.

Future Directions

There are several future directions for the research on 2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide. One area of interest is the development of more potent and selective DAAO inhibitors that can be used for therapeutic purposes. Another direction is the investigation of the role of D-amino acids in other physiological processes, such as immune function and metabolism. Additionally, the potential use of this compound as a diagnostic tool for neurological disorders is also an area of active research.

Scientific Research Applications

2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(Z)-2-[(9,10-dioxoanthracen-1-yl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-15(28)20(25(31)27-16-8-3-2-4-9-16)14-26-21-13-7-12-19-22(21)24(30)18-11-6-5-10-17(18)23(19)29/h2-14,28H,1H3,(H,27,31)/b20-15-,26-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSBSOWUBIAQCC-FOQBTHJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)/C(=O)NC4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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